molecular formula C14H18N4O3S3 B2680115 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393572-31-1

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2680115
CAS RN: 393572-31-1
M. Wt: 386.5
InChI Key: AEHLVYXHQAUBGN-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as DMTB, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DMTB belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Complex Formation

A compound structurally related to 4-(N,N-diethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide was synthesized through the cyclization of thioxothiourea, further reacting to form complexes with Ni and Pd. This process highlights the compound's potential in forming new bonds and rings, making it a candidate for further study in coordination chemistry and materials science (Adhami et al., 2012).

Antimicrobial and Antifungal Properties

Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar to the compound , have been synthesized and shown antimicrobial and antifungal activity against both Gram-positive and Gram-negative bacteria, as well as against Candida albicans. This suggests potential applications in the development of new antimicrobial agents (Sych et al., 2019).

Anticancer Activity

Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. This research demonstrates the compound's potential as a framework for developing new anticancer agents (Tiwari et al., 2017).

Enzyme Inhibition

The compound has shown relevance in the study of enzyme inhibition, particularly carbonic anhydrases, which are essential for various physiological functions. Research into similar compounds has led to the identification of new inhibitors with potential therapeutic applications in conditions like glaucoma and cancer (Ulus et al., 2016).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-4-18(5-2)24(20,21)11-8-6-10(7-9-11)12(19)15-13-16-17-14(22-3)23-13/h6-9H,4-5H2,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHLVYXHQAUBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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